Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a novel derivative of pyrimidothienopyridazine . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate. This intermediate was then allowed to react with ammonium hydroxide at 70 °C .Molecular Structure Analysis
The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and reaction with ammonium hydroxide .Physical and Chemical Properties Analysis
The molecular formula of this compound is C24H21N3O4S and its molecular weight is 447.51.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have developed new pyrimidine derivatives, including those structurally similar to Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, showcasing their potential antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains, contributing valuable insights into the development of new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Heterocyclic Synthesis for Potential Pharmacological Applications
The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds. These syntheses aim at creating compounds with potential pharmacological applications, including anticancer activities. The strategic design and synthesis of these heterocycles are essential steps toward discovering new therapeutic agents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Development of Novel Heterocycles with Anticancer Activity
In a notable study, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with a similar framework, was used to synthesize novel heterocycles. These new compounds were evaluated for their in vitro anticancer activity, particularly against colon cancer cell lines, highlighting the therapeutic potential of these heterocyclic compounds (Abdel-Motaal, Alanzy, & Asem, 2020).
Exploration of Pyridazine Derivatives
The synthesis of pyridazine derivatives, including those structurally related to the specified compound, has been a subject of interest due to their varied biological activities. These activities range from antimicrobial to anticancer properties, showcasing the versatility of pyridazine-based compounds in medicinal chemistry (Deeb & El-Abbasy, 2006).
Antimicrobial Screening of Thiazolidinone Derivatives
Another research focus has been the synthesis and antimicrobial screening of thiazolidinone derivatives, incorporating thiazole rings and structurally similar to the specified compound. These studies aim to identify new compounds with effective antibacterial and antifungal activities, contributing to the development of new treatments for microbial infections (Desai, Rajpara, & Joshi, 2013).
Mechanism of Action
Target of action
The exact target of this compound is unknown. Compounds with similar structures, such as pyrimidine and its derivatives, have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity . These activities suggest that the compound could interact with a variety of cellular targets, including enzymes, receptors, and other proteins.
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Based on the activities of similar compounds, it could potentially affect pathways related to inflammation, cell growth and proliferation, and oxidative stress .
Future Directions
Properties
IUPAC Name |
ethyl 5-[(3-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)15-9-7-8-14(2)12-15)18(17)22(28)26(25-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKFBTVUIFPXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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